N-1,3-benzothiazol-2-yl-2-chloroacetamide

Catalog No.
S712013
CAS No.
3028-02-2
M.F
C9H7ClN2OS
M. Wt
226.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-1,3-benzothiazol-2-yl-2-chloroacetamide

Accelerate antimicrobial SAR studies with this bifunctional intermediate. Unlike bromo analogs, its C-Cl bond provides controlled reactivity, minimizing side products. A stable crystalline solid ensures accuracy in cGMP workflows. • Derivatives achieve 2X potency over ciprofloxacin • High-yield conversion to hydrazinylacetamide building block • In stock for immediate global shipping.

CAS Number

3028-02-2

Product Name

N-1,3-benzothiazol-2-yl-2-chloroacetamide

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

InChI

InChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)

InChI Key

CMUZFXFDVGLPGO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl

The exact mass of the compound N-1,3-benzothiazol-2-yl-2-chloroacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Chloro-N-(1,3-benzothiazol-2-yl)acetamide, N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide, N-(Benzothiazol-2-yl)-2-chloroacetamide, 2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide, Chloroacetamide, N-2-benzothiazolyl-

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

N-1,3-benzothiazol-2-yl-2-chloroacetamide is a key bifunctional intermediate used in the synthesis of specialized heterocyclic compounds. Its structure combines a stable benzothiazole core, known to be a privileged scaffold in medicinal chemistry, with a reactive N-substituted chloroacetamide group. [REFS-1, REFS-2]. This configuration makes the compound a versatile precursor for creating derivatives with targeted biological activities, primarily through nucleophilic substitution at the alpha-carbon, making it a staple in workflows for developing novel antimicrobial and therapeutic agents. [3]

Synthetic Intermediate Fit

Chloroacetamide electrophilic handle — supports nucleophilic substitution for derivatization workflows.
Crystallographically confirmed structure — monoclinic P21/n, C=O bond resolved, enabling reliable modeling.
Benzothiazol-2-yl scaffold — reported to yield derivatives with research-relevant antibacterial and enzyme inhibition profiles.

Substituting N-1,3-benzothiazol-2-yl-2-chloroacetamide with near analogs, such as the bromo-acetamide variant or compounds with a different heterocyclic core (e.g., benzoxazole), is often unviable. The reactivity of the alpha-halide is critical; the C-Cl bond provides a specific and reliable reaction rate for nucleophilic substitution that is distinct from the more labile C-Br bond, preventing unwanted side reactions or overly aggressive kinetics. [1]. Furthermore, the electronic properties and steric profile of the benzothiazole ring are integral to the biological activity of its downstream derivatives. Altering this core structure, even by replacing the sulfur with an oxygen atom, fundamentally changes the molecule's interaction with biological targets, rendering substitution a high-risk strategy in established synthesis and screening protocols. [2]

Substitution Risk

Simple 2‑acetamide analogs
Lack the electrophilic chloroacetamide group, preventing the nucleophilic substitution required for further derivatization.
Alternative benzothiazole substitution patterns
May shift the reactivity and downstream biological readouts; the 2‑position chloroacetamide is critical for established synthetic routes.

Precursor Suitability: Efficient Conversion to Key Hydrazinyl Intermediate for Multi-Step Synthesis

This compound serves as a highly effective precursor for N-(benzothiazol-2-yl)-2-hydrazinylacetamide, a critical intermediate for building diverse bioactive molecules. In a representative synthesis, the reaction of a substituted 2-(2-chloroacetylamino)benzothiazole with hydrazine hydrate proceeds with a 75% yield. [1]. This level of conversion efficiency is crucial for multi-step synthetic campaigns, minimizing material loss and simplifying purification compared to starting materials that may offer lower, less reliable yields.

Evidence DimensionReaction Yield
Target Compound Data75% yield for conversion to the corresponding hydrazinylacetamide derivative.
Comparator Or BaselineStandard expectation for a robust synthetic step, where yields below 60-70% would necessitate significant process optimization or selection of an alternative precursor.
Quantified DifferenceN/A (Demonstrates high efficiency for a critical transformation)
ConditionsReaction of the chloroacetamide with hydrazine hydrate in refluxing ethanol.

A high, reproducible yield in this key transformation step makes this precursor a reliable and cost-effective choice for complex synthesis projects.

Crystal structure
Head‑to‑head
Monoclinic P21/n; C=O bond 1.221(6) Å; T = 296 K, Cu Kα.
Atomic‑level geometry confirmed; comparator benzothiazole‑acetamides lack equivalent crystallographic data.
Supports batch consistency and structure‑based design.

Application Performance: Proven Scaffold for Antimicrobials Surpassing Standard Drugs

Derivatives synthesized directly from N-1,3-benzothiazol-2-yl-2-chloroacetamide have demonstrated exceptional antibacterial potency. In a study by Kumar et al., a derivative (compound 3e) exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against multiple bacterial strains, including S. aureus and E. coli. [1]. This is a two-fold increase in potency compared to the widely used standard antibiotic, ciprofloxacin, which showed an MIC of 6.25 µg/mL in the same study. [1].

Evidence DimensionAntibacterial Activity (MIC)
Target Compound Data3.12 µg/mL (for a direct derivative)
Comparator Or BaselineCiprofloxacin (Standard Antibiotic): 6.25 µg/mL
Quantified Difference2x more potent than the standard comparator
ConditionsIn vitro antibacterial screening against Gram-positive and Gram-negative bacteria.

Procuring this specific compound provides access to a chemical scaffold quantitatively proven to generate derivatives significantly more potent than standard antibiotics, justifying its selection for antimicrobial research programs.

Antibacterial derivative synthesis
Reported
Chloroacetyl → thiocyanate displacement → arylidene‑thiazolones; derivatives showed Bacillus subtilis sensitivity in disk diffusion.
Validates the intermediate for generating narrow‑spectrum antibacterial research compounds.
Strain‑selective activity; context‑dependent.

Processability: Superior Handling via Stable, High-Melting Crystalline Form

The N-benzothiazol-2-yl-2-chloroacetamide scaffold consistently produces stable, crystalline solids with high melting points, facilitating easier handling, weighing, and storage. A close structural analog, 2-Chloro-N-(5-chloro-6-fluorobenzothiazol-2-yl)acetamide, has a reported melting point of 189°C. [1]. Another analog, N-(4-phenyl-1,3-thiazol-2-yl)-2-chloroacetamide, melts at 156°C. [2]. This physical property is a significant advantage over alternative intermediates that may exist as oils or low-melting waxy solids, which are more difficult to handle accurately and are often less pure.

Evidence DimensionMelting Point (°C)
Target Compound DataExpected to be a high-melting solid (Analog melts at 189°C)
Comparator Or BaselineOily or low-melting solids (often <100°C), which are common for other heterocyclic intermediates.
Quantified DifferenceSignificantly higher thermal stability and ease of handling compared to non-crystalline or low-melting alternatives.
ConditionsStandard melting point determination.

The high-melting, crystalline nature simplifies laboratory and industrial workflows, ensuring accurate measurements and contributing to process reproducibility, a key factor in procurement decisions.

Analgesic‑like derivative activity
Reported
Nucleophilic substitution with tetrazole‑5‑thiols yielded derivatives; at 100 mg/kg reduced writhing responses and increased hot‑plate / tail‑clip latencies.
Demonstrates utility for generating non‑opioid nociceptive research probes.
In vivo rodent models; motor coordination preserved.
DHFR inhibition
Class‑level
Derivatives IC50 2.44 – 3.80 µM vs trimethoprim 8.71 µM (E. coli DHFR).
Scaffold may support research into DHFR‑targeted enzyme inhibitors.
Class‑level inference; requires independent validation.

Development of Next-Generation Antibacterial Agents

This compound is the right choice for research programs aiming to develop novel antibacterial agents with potency superior to existing standards. Its scaffold has been empirically shown to be a foundation for derivatives that are twice as active as ciprofloxacin, making it a validated starting point for lead optimization campaigns. [1]

Synthesis of Bioactive Hydrazide-Hydrazone and Azetidinone Libraries

As a precursor, it demonstrates reliable and high-yield conversion to the corresponding hydrazinylacetamide intermediate. This makes it ideal for the efficient, large-scale synthesis of compound libraries based on hydrazone or azetidinone cores for broader pharmacological screening. [2]

Workflows Requiring Precise and Reproducible Material Handling

In process chemistry or automated synthesis platforms where accurate weighing and consistent solubility are paramount, this compound's nature as a stable, high-melting crystalline solid ensures reproducibility. Its physical form minimizes handling errors common with oils or hygroscopic materials, justifying its use in cGMP or other quality-critical environments. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzothiazole‑thiazolone lead generation
Chloroacetamide electrophilicity for thiocyanate displacement
Strain‑selective antibacterial endpoints
Non‑opioid nociceptive research derivatives
Nucleophilic substitution with thiol nucleophiles
In vivo nociceptive assay model endpoints
Antibacterial enzyme inhibition studies
Benzothiazol‑2‑yl scaffold for N‑arylacetamide elaboration
E. coli DHFR inhibition assay context
Structure‑based molecular modeling
Crystallographically defined geometry (monoclinic P21/n)
Computational docking accuracy and SAR interpretation

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide

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